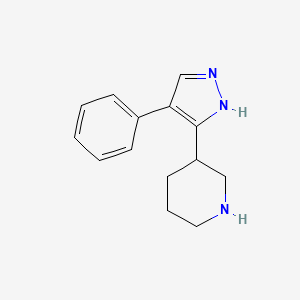

3-(4-phenyl-1H-pyrazol-5-yl)piperidine

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-(4-phenyl-1H-pyrazol-5-yl)piperidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17N3/c1-2-5-11(6-3-1)13-10-16-17-14(13)12-7-4-8-15-9-12/h1-3,5-6,10,12,15H,4,7-9H2,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUBLNMKFRQYYDM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CNC1)C2=C(C=NN2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Elucidation of Reaction Mechanisms for 3 4 Phenyl 1h Pyrazol 5 Yl Piperidine

Retrosynthetic Analysis and Key Precursors

The retrosynthetic analysis of 3-(4-phenyl-1H-pyrazol-5-yl)piperidine involves strategically disconnecting the molecule into simpler, commercially available, or easily synthesizable precursors. The primary disconnection points are typically the C-C bond linking the pyrazole (B372694) and piperidine (B6355638) rings and the bonds forming the pyrazole heterocycle itself.

One common strategy begins by disconnecting the piperidine ring from the pyrazole core. This leads back to a functionalized pyrazole, such as a 5-halo or 5-carbonyl-4-phenylpyrazole, and a suitable piperidine synthon. A further disconnection of the 4-phenylpyrazole intermediate reveals key precursors for the pyrazole ring formation. This typically involves a reaction between a hydrazine (B178648) derivative and a 1,3-dicarbonyl compound or its synthetic equivalent. For the 4-phenyl substitution, this precursor would be a phenyl-substituted β-diketone or β-ketoester. For instance, the pyrazole ring can be constructed from phenylhydrazine (B124118) and a suitably substituted three-carbon component. nih.govmdpi.com

An alternative retrosynthetic approach involves forming the pyrazole ring onto a pre-existing piperidine-containing fragment. This might start with a 3-substituted piperidine that contains a latent 1,3-dicarbonyl functionality, which can then be cyclized with hydrazine.

A plausible retrosynthetic pathway is outlined below:

C5-C3' Bond Disconnection: The bond between the pyrazole C5 and the piperidine C3 is disconnected. This suggests a coupling reaction, such as a Suzuki or Negishi coupling, or the addition of a piperidine-based nucleophile to an electrophilic pyrazole.

Pyrazole Ring Disconnection: The pyrazole ring is deconstructed. The most common method for pyrazole synthesis is the Paal-Knorr reaction, which involves the condensation of a 1,3-dicarbonyl compound with a hydrazine. nih.gov In this case, the precursors would be a derivative of 2-phenyl-1,3-propanedione and hydrazine.

Piperidine Ring Disconnection: The piperidine ring can be traced back to precursors like N-protected 3-piperidone. google.com

The key precursors identified through these analyses include:

Phenylacetic acid or its derivatives (to build the phenyl-substituted carbon backbone). rsc.org

A 1,3-dicarbonyl compound (e.g., a derivative of benzoylacetone).

Hydrazine or phenylhydrazine. nih.govatlantis-press.com

N-protected 3-piperidone or a related piperidine synthon. google.com

Development and Optimization of Synthetic Routes

The synthesis of pyrazole derivatives often involves the condensation of a β-dicarbonyl compound with hydrazine. For 4-substituted pyrazoles, a common starting point is a 1,3-diketone which reacts with a hydrazine to form the heterocyclic ring. nih.gov The synthesis of 3-phenyl-1H-pyrazole derivatives has been achieved from acetophenone (B1666503) and hydrazine through Knoevenagel condensation followed by a cyclization reaction, with optimized total yields reaching 80%. atlantis-press.com

One developed route for a related structure, 1-(3-methyl-1-phenyl-1H-pyrazol-5-yl)piperazine, involves a multi-step process starting from ethyl acetoacetate (B1235776) and ethyl piperazine-1-carboxylate, followed by reaction with phenyl hydrazine. google.com This methodology could be adapted for the target molecule by replacing ethyl piperazine-1-carboxylate with a suitable protected piperidine precursor.

Optimization of these routes often focuses on improving yields, reducing reaction times, and simplifying purification. For example, the Vilsmeier-Haack reaction, which involves treating a pyrazolone (B3327878) with phosphorus oxychloride and dimethylformamide, is a common method for producing 5-chloro-pyrazole-4-carbaldehydes, which are versatile intermediates for further functionalization. researchgate.netmdpi.com The synthesis of 4-phenyl-1H-pyrazoles has also been achieved through a Suzuki-Miyaura cross-coupling reaction in water, highlighting a move towards more sustainable methods. rsc.org Another optimized method involves the lithiation of an N-protected pyrazole followed by reaction with an appropriate electrophile to introduce functionality at the 3- and 5-positions. rsc.org

The table below summarizes different synthetic conditions for related pyrazole syntheses.

| Starting Materials | Reagents & Conditions | Product Type | Yield | Reference |

| Ethyl acetoacetate, Phenylhydrazine | Nano-ZnO, Reflux | 3-methyl-1-phenyl-1H-pyrazol-5-ol | 95% | nih.gov |

| Acetophenone, Hydrazine | Knoevenagel condensation, Cyclization | 3-phenyl-1H-pyrazole derivative | 80% | atlantis-press.com |

| 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one | POCl₃, DMF (Vilsmeier-Haack) | 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde | 80% | mdpi.com |

| Dimethyl-4-iodo-1-(THP)-3,5-pyrazolecarboxylate, Phenylboronic acid | Pd(OAc)₂, PPh₃, Na₂CO₃, H₂O | Dimethyl-4-phenyl-1-(THP)-3,5-pyrazolecarboxylate | - | rsc.org |

Stereoselective Synthesis and Chiral Resolution Strategies

The piperidine ring in this compound contains a stereocenter at the C3 position. Consequently, the compound can exist as a racemic mixture of (R) and (S) enantiomers. The synthesis of enantiomerically pure forms is crucial for pharmacological applications.

Two primary strategies are employed to achieve enantiomeric purity:

Asymmetric Synthesis: This involves creating the chiral center in a stereocontrolled manner. Methods for the asymmetric synthesis of substituted piperidines include the hydrogenation of pyridine (B92270) precursors using a chiral catalyst. nih.gov For example, asymmetric hydrogenation of an enamine intermediate using a ruthenium(II) complex can provide the desired piperidine with high enantioselectivity. nih.gov A synthetic route for chiral 3-phenylpiperidine (B1330008) involves a Grignard reaction on N-protected 3-piperidone, followed by an elimination and a subsequent asymmetric hydrogenation step. google.com

Chiral Resolution: This method involves separating the enantiomers from a racemic mixture. High-performance liquid chromatography (HPLC) using a chiral stationary phase is a common and effective technique. For instance, racemic 1,3-dimethyl-4-phenylpiperidine derivatives have been successfully resolved using cellulose-based chiral columns like Chiralcel OD and Chiralcel OJ. nih.gov Another approach is classical resolution, which involves forming diastereomeric salts with a chiral resolving agent, separating the diastereomers by crystallization, and then liberating the desired enantiomer. google.com

The choice of protective groups for the piperidine nitrogen, such as Boc (tert-butyloxycarbonyl) or Cbz (carboxybenzyl), is an important consideration in these synthetic schemes, as they influence reactivity and can be removed under specific conditions without affecting the rest of the molecule. google.com

Investigation of Reaction Mechanisms and Kinetics

The synthesis of this compound involves several key reaction mechanisms. The formation of the pyrazole ring via the reaction of a 1,3-dicarbonyl compound with hydrazine is a classic condensation-cyclization reaction. The mechanism involves initial nucleophilic attack by a hydrazine nitrogen onto one of the carbonyl carbons, forming a hydrazone intermediate. This is followed by an intramolecular cyclization where the second nitrogen attacks the remaining carbonyl group, and subsequent dehydration leads to the aromatic pyrazole ring.

More complex, regioselective syntheses of polysubstituted pyrazoles have been studied mechanistically. For example, the synthesis of tetrasubstituted pyrazoles can proceed through a base-promoted eliminative nitrilimine-alkene cycloaddition (ENAC). nih.gov This involves the in-situ generation of a nitrilimine dipole from a hydrazonyl chloride, which then undergoes a [3+2] cycloaddition with an enaminone (an alkene).

Mechanistic studies on the synthesis of related pyrazolo[3,4-d]pyrimidines have shown that the reaction can proceed through a Vilsmeier amidination followed by intermolecular heterocyclization. mdpi.com The rate of such reactions can be proportional to the reactivity of the amine reactants used in the cyclization step. mdpi.com

The kinetic properties of related piperidine-containing compounds have also been noted. For instance, certain 4-phenylpiperidine (B165713) derivatives have been characterized as having "fast-off" kinetic properties at dopamine (B1211576) D2 receptors, which is a key aspect of their pharmacological profile. nih.gov While this relates to the biological activity rather than the synthesis, understanding the dynamic behavior of these molecules is an important area of research.

Green Chemistry Principles in the Synthesis of the Compound

The application of green chemistry principles to the synthesis of heterocyclic compounds, including pyrazoles and piperidines, is a growing area of focus aimed at reducing environmental impact. nih.gov Key strategies include the use of environmentally benign solvents, catalyst optimization, microwave-assisted synthesis, and one-pot multicomponent reactions. sciencescholar.us

For the synthesis of the pyrazole core, significant green advancements have been made:

Solvent-Free and Microwave-Assisted Reactions: A novel approach for synthesizing pyrazole derivatives utilizes microwave (MW) activation under solvent-free conditions. nih.gov This method, starting from tosylhydrazones of α,β-unsaturated carbonyl compounds, results in high yields and short reaction times. nih.gov One-pot syntheses starting directly from the carbonyl precursors under these conditions further enhance the green credentials of the method. nih.gov

Aqueous Reaction Media: The use of water as a solvent is a cornerstone of green chemistry. A Suzuki-Miyaura cross-coupling reaction to introduce the phenyl group at the C4 position of a pyrazole has been successfully performed in water, avoiding the need for volatile organic solvents. rsc.org

Catalysis: Employing highly efficient and recyclable catalysts for hydrogenation or coupling reactions minimizes waste.

Atom Economy: Designing synthetic routes, such as multicomponent reactions, that incorporate a maximum number of the starting material atoms into the final product improves atom economy. sciencescholar.us

The table below highlights some green approaches relevant to the synthesis of the target compound's core structures.

| Green Principle | Application in Synthesis | Advantage | Reference |

| Alternative Energy Source | Microwave irradiation for pyrazole synthesis | Reduced reaction times, high yields | nih.gov |

| Green Solvents | Use of water for Suzuki-Miyaura coupling | Reduced use of volatile organic compounds (VOCs) | rsc.org |

| Process Intensification | One-pot synthesis of pyrazoles | Simplified procedure, reduced waste | sciencescholar.usnih.gov |

By integrating these green chemistry approaches, the synthesis of this compound can be made more efficient, economical, and environmentally sustainable.

Advanced Spectroscopic and Crystallographic Analyses for Conformational and Electronic Structure Determination

High-Resolution NMR Spectroscopy for Detailed Structural and Conformational Assignment

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural analysis of organic molecules in solution. For 3-(4-phenyl-1H-pyrazol-5-yl)piperidine, ¹H and ¹³C NMR spectra provide definitive evidence for the connectivity of the piperidine (B6355638), pyrazole (B372694), and phenyl rings.

In ¹H NMR analysis, distinct signals are expected for the protons of each ring system. The aromatic protons of the phenyl group typically appear in the downfield region (δ 7.0-8.0 ppm), while the pyrazole ring proton would also be in a similar aromatic region. The protons on the piperidine ring, being aliphatic, would resonate further upfield. The specific chemical shifts and coupling constants (J-values) of the piperidine protons are particularly informative for determining the ring's conformation, which is generally a chair form. niscpr.res.in The coupling patterns can distinguish between axial and equatorial protons. niscpr.res.in Advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be employed to unambiguously assign all proton and carbon signals by correlating adjacent protons and protons to their directly attached carbons, respectively. Furthermore, Nuclear Overhauser Effect (NOE) experiments can reveal through-space proximity between protons, offering crucial data on the preferred relative orientation of the phenyl and piperidine substituents around the pyrazole core. nih.gov

The ¹³C NMR spectrum complements the ¹H NMR data, showing distinct signals for each unique carbon atom. The chemical shifts confirm the presence of sp²-hybridized carbons in the phenyl and pyrazole rings and sp³-hybridized carbons in the piperidine ring. Theoretical DFT calculations are often used alongside experimental data to refine structural assignments. researchgate.net

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound (Note: These are estimated values based on analogous structures. Actual experimental values may vary.)

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Phenyl-H (ortho, meta, para) | 7.20 - 7.80 | 125.0 - 135.0 |

| Pyrazole-H | 6.30 - 7.60 | 100.0 - 150.0 |

| Piperidine-H (α to NH) | 2.80 - 3.20 | 45.0 - 50.0 |

| Piperidine-H (β, γ to NH) | 1.50 - 2.00 | 25.0 - 35.0 |

| Piperidine-NH | 1.50 - 3.00 (broad) | - |

| Phenyl-C (ipso) | - | ~130.0 |

| Pyrazole-C (substituted) | - | 140.0 - 155.0 |

| Piperidine-C (α to NH) | - | 45.0 - 50.0 |

X-ray Crystallography for Solid-State Structure and Intermolecular Interactions

The analysis would also confirm the conformation of the piperidine ring, which typically adopts a chair conformation in the solid state to minimize steric strain. nih.gov The orientation of the pyrazole substituent on the piperidine ring (equatorial vs. axial) would be unequivocally determined.

Furthermore, X-ray diffraction elucidates the supramolecular assembly through intermolecular interactions. In pyrazole-containing crystal structures, hydrogen bonds involving the pyrazole N-H donor and a suitable acceptor are common. nih.gov Additionally, π–π stacking interactions between the aromatic phenyl and pyrazole rings often play a crucial role in stabilizing the crystal packing. nih.govnih.gov

Table 2: Representative Crystallographic Data for a Related Pyrazole Derivative (Data from 1-(4-Chlorophenyl)-3-phenyl-1H-pyrazol-5(4H)-one researchgate.net)

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 11.2593 |

| b (Å) | 12.1848 |

| c (Å) | 9.5498 |

| β (°) | 103.053 |

| Volume (ų) | 1276.31 |

Vibrational Spectroscopy (IR, Raman) for Functional Group and Electronic State Characterization

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify functional groups and probe the bonding within a molecule. The spectra are characterized by absorption or scattering bands corresponding to specific vibrational modes.

For this compound, the IR spectrum would show a characteristic N-H stretching vibration from both the piperidine and pyrazole rings, typically in the range of 3200-3400 cm⁻¹. mdpi.com Aromatic C-H stretching vibrations from the phenyl ring would appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the piperidine ring would be observed just below 3000 cm⁻¹. mdpi.com The C=N and C=C stretching vibrations of the pyrazole and phenyl rings are expected in the 1450-1650 cm⁻¹ region. mdpi.commdpi.commdpi.com Ring deformation modes for the pyrazole ring are also identifiable at lower frequencies. derpharmachemica.com

Raman spectroscopy provides complementary information, particularly for the symmetric vibrations of the aromatic rings and the molecular backbone, which may be weak in the IR spectrum. nih.gov Density Functional Theory (DFT) calculations are often employed to compute theoretical vibrational frequencies, which aids in the precise assignment of experimental bands. researchgate.netderpharmachemica.comnih.gov

Table 3: Predicted Characteristic Vibrational Frequencies (cm⁻¹) for this compound (Note: These are estimated values based on analogous structures.)

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Source Group |

|---|---|---|

| N-H Stretch | 3200 - 3400 | Pyrazole, Piperidine |

| Aromatic C-H Stretch | 3000 - 3100 | Phenyl, Pyrazole |

| Aliphatic C-H Stretch | 2850 - 2980 | Piperidine |

| C=N / C=C Stretch | 1450 - 1650 | Pyrazole, Phenyl |

| C-N Stretch | 1150 - 1250 | Piperidine, Pyrazole |

Chiroptical Spectroscopy (CD, ORD) for Absolute Stereochemistry Determination

Chiroptical spectroscopy, which includes Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), is a powerful technique for analyzing chiral molecules. These methods measure the differential absorption or rotation of left- and right-circularly polarized light.

The parent compound, this compound, is achiral and therefore would not exhibit a CD or ORD spectrum. However, if a chiral center were introduced, for example by substitution on the piperidine ring, these techniques would become essential. For a chiral derivative, CD spectroscopy would be used to determine its absolute configuration by comparing the experimental spectrum with that predicted by quantum chemical calculations. Each enantiomer of a chiral compound produces a mirror-image CD spectrum, making it an invaluable tool for stereochemical analysis and for assessing enantiomeric purity.

High-Resolution Mass Spectrometry for Molecular Formula Validation and Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass-to-charge ratio (m/z), allowing for the unambiguous determination of its molecular formula. For this compound (C₁₄H₁₇N₃), HRMS would confirm the elemental composition by matching the experimental mass to the calculated exact mass. mdpi.com

In addition to molecular formula validation, mass spectrometry provides structural information through analysis of fragmentation patterns. Under electron ionization (EI), the molecular ion would undergo characteristic fragmentation. Plausible fragmentation pathways for this compound would include:

Cleavage at the bond connecting the piperidine and pyrazole rings.

Fragmentation of the piperidine ring itself, leading to the loss of small neutral molecules.

Fission of the pyrazole ring.

Analyzing these fragment ions helps to piece together the molecular structure, corroborating the data obtained from NMR and other spectroscopic techniques. researchgate.netnist.gov

Table 4: Predicted High-Resolution Mass Spectrometry Data for this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₄H₁₇N₃ |

| Calculated Exact Mass [M]⁺ | 227.1422 |

| Plausible Fragment Ion (m/z) | Proposed Structure/Loss |

| [M - C₅H₁₀N]⁺ | Loss of piperidine fragment |

| [C₉H₇N₂]⁺ | Phenyl-pyrazole fragment |

| [C₆H₅]⁺ | Phenyl cation |

Computational Chemistry and in Silico Modeling of 3 4 Phenyl 1h Pyrazol 5 Yl Piperidine

Quantum Chemical Calculations (DFT, Ab Initio) for Electronic Structure and Reactivity Descriptors

Quantum chemical calculations, particularly Density Functional Theory (DFT) and ab initio methods, are fundamental in elucidating the electronic structure and reactivity of 3-(4-phenyl-1H-pyrazol-5-yl)piperidine. eurasianjournals.comresearchgate.net These methods provide a detailed understanding of the molecule's geometry, electronic distribution, and spectroscopic properties. researchgate.netmodern-journals.com

DFT calculations, often employing hybrid functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), can be used to optimize the molecular geometry of the compound, determining the most stable three-dimensional arrangement of its atoms. researchgate.netresearchgate.net From this optimized structure, a wealth of electronic properties can be derived. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular importance. The HOMO-LUMO energy gap is a critical indicator of the molecule's chemical stability and reactivity; a larger gap generally implies higher stability and lower reactivity. nih.gov For pyrazole (B372694) derivatives, these calculations help in understanding their electronic and charge transfer properties. researchgate.net

Reactivity descriptors, derived from the conceptual DFT framework, provide further insights. bohrium.com These include electronegativity (χ), chemical hardness (η), and the electrophilicity index (ω), which can predict the molecule's propensity to donate or accept electrons in a reaction. The Fukui function is another powerful tool derived from DFT, which identifies the most electrophilic and nucleophilic sites within the molecule, guiding predictions about its interaction with other chemical species. researchgate.net The molecular electrostatic potential (MEP) map visually represents the charge distribution, highlighting regions that are electron-rich (nucleophilic) and electron-poor (electrophilic), which are crucial for understanding non-covalent interactions with biological macromolecules. researchgate.net

| Parameter | Typical Calculated Value for Analogous Pyrazole Derivatives | Significance |

|---|---|---|

| HOMO Energy | -6.0 to -7.0 eV | Electron-donating ability |

| LUMO Energy | -1.5 to -2.5 eV | Electron-accepting ability |

| HOMO-LUMO Gap (ΔE) | 4.0 to 5.0 eV | Chemical stability and reactivity |

| Dipole Moment | 2.0 to 5.0 Debye | Polarity and solubility |

| Electronegativity (χ) | 3.5 to 4.5 eV | Tendency to attract electrons |

| Chemical Hardness (η) | 2.0 to 2.5 eV | Resistance to change in electron configuration |

Conformational Analysis and Potential Energy Surface Mapping via Molecular Mechanics and Dynamics

The biological activity of a molecule is intrinsically linked to its three-dimensional shape and flexibility. Conformational analysis of this compound is essential to identify its low-energy conformations, which are most likely to be biologically relevant. Molecular mechanics (MM) methods, which are computationally less intensive than quantum mechanics, are well-suited for this purpose. By systematically rotating the rotatable bonds of the molecule, a potential energy surface (PES) can be generated, mapping the energy of the molecule as a function of its geometry. longdom.org This surface reveals the various stable conformers (local minima) and the energy barriers between them (saddle points).

Molecular dynamics (MD) simulations provide a more dynamic picture of the compound's behavior. eurasianjournals.com By simulating the motion of the atoms over time, MD can explore the conformational space accessible to the molecule at a given temperature. rsc.org These simulations, often run for nanoseconds or longer, can reveal how the piperidine (B6355638) and pyrazole rings move relative to each other and how the phenyl substituent orients itself. The stability of different conformations can be assessed by analyzing the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) of the atomic positions over the simulation trajectory. rsc.orgnih.gov Such studies are crucial for understanding how the molecule might adapt its shape to fit into a biological target's binding site. nih.govnih.gov

| Parameter | Typical Output from MD Simulations | Interpretation |

|---|---|---|

| Number of Stable Conformers | Multiple low-energy states | Indicates conformational flexibility |

| Dihedral Angle Distributions | Preferred rotational angles of key bonds | Defines the shape of the molecule in solution |

| RMSD of Backbone Atoms | 1-3 Å | Overall structural stability during simulation |

| RMSF of Specific Residues | Higher values for flexible regions | Identifies mobile parts of the molecule |

Molecular Docking and Protein-Ligand Interaction Prediction with Hypothetical Biological Targets

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, as well as the binding affinity. researchgate.netnih.govnih.gov For this compound, docking studies can be performed against a variety of hypothetical biological targets known to be modulated by pyrazole or piperidine-containing compounds, such as kinases, G-protein coupled receptors (GPCRs), or enzymes involved in metabolic diseases. nih.govnih.govnih.govnih.gov

The process involves placing the ligand in the binding site of the protein and evaluating different poses based on a scoring function that estimates the free energy of binding. The results can reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, between the ligand and the amino acid residues of the target protein. researchgate.net For instance, the nitrogen atoms of the pyrazole ring can act as hydrogen bond acceptors or donors, while the phenyl ring can engage in hydrophobic and aromatic interactions. nih.gov The piperidine ring can also form important hydrophobic contacts. nih.gov These predicted interactions provide a structural basis for the molecule's potential biological activity and can guide the design of derivatives with improved affinity and selectivity. nih.gov

| Hypothetical Target Class | Key Interacting Residues (Examples) | Predicted Interaction Types | Typical Binding Energy (kcal/mol) |

|---|---|---|---|

| Kinases (e.g., EGFR, CDK) | Hinge region amino acids (e.g., Met, Leu) | Hydrogen bonds with pyrazole nitrogens | -7 to -10 |

| GPCRs (e.g., CCR1) | Aromatic residues (e.g., Tyr, Phe) in transmembrane helices | Pi-pi stacking with the phenyl ring | -8 to -11 |

| Enzymes (e.g., Topoisomerase) | Acidic/basic residues (e.g., Asp, Arg) | Salt bridges, hydrogen bonds | -6 to -9 |

Pharmacophore Modeling and Virtual Screening Applications

Pharmacophore modeling is a powerful tool in drug discovery that identifies the essential steric and electronic features required for a molecule to interact with a specific biological target. nih.govnih.gov A pharmacophore model for this compound and its analogues would typically consist of features such as hydrogen bond acceptors (from the pyrazole nitrogens), a hydrogen bond donor (from the pyrazole N-H), and a hydrophobic/aromatic region (from the phenyl group). nih.gov

Once a pharmacophore model is developed, it can be used as a 3D query to search large chemical databases for other molecules that match these features. This process, known as virtual screening, can rapidly identify novel scaffolds with a high probability of being active at the target of interest. chemmethod.comchemmethod.comtandfonline.com The hits from virtual screening can then be subjected to more rigorous computational analysis, such as molecular docking and MD simulations, before being selected for experimental testing. nih.gov This approach significantly accelerates the discovery of new lead compounds. acs.org

| Pharmacophoric Feature | Structural Origin in the Compound | Potential Role in Binding |

|---|---|---|

| Hydrogen Bond Acceptor (HBA) | Pyrazole ring nitrogen atoms | Interaction with donor residues in the target |

| Hydrogen Bond Donor (HBD) | Pyrazole N-H group | Interaction with acceptor residues in the target |

| Hydrophobic/Aromatic (HY/AR) | Phenyl ring | Van der Waals and pi-pi stacking interactions |

| Positive Ionizable (PI) | Piperidine nitrogen (at physiological pH) | Ionic interactions with acidic residues |

QSAR/QSPR Studies for Derivatized Analogues (Focus on theoretical relationships)

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies aim to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity or physicochemical properties, respectively. nih.govej-chem.org For derivatized analogues of this compound, QSAR models can be developed to predict how modifications to the core structure will affect their potency. ijsdr.org

These models are built by calculating a set of molecular descriptors for each analogue, which quantify various aspects of their structure (e.g., steric, electronic, hydrophobic). nih.gov These descriptors are then used as independent variables in a statistical model, such as multiple linear regression or partial least squares, to predict the biological activity (the dependent variable). acs.org A robust QSAR model can provide valuable insights into the structure-activity relationships of the compound series, indicating which structural features are most important for activity. ijsdr.org This information can then be used to design new, more potent analogues. nih.govnih.gov

| Descriptor Class | Example Descriptors | Structural Feature Represented | Predicted Impact on Activity (Hypothetical) |

|---|---|---|---|

| Electronic | Partial charges, dipole moment | Charge distribution and polarity | Influences electrostatic interactions |

| Steric | Molecular weight, molar refractivity | Size and shape of the molecule | Affects binding site complementarity |

| Hydrophobic | LogP, solvent accessible surface area | Lipophilicity and solubility | Impacts membrane permeability and hydrophobic interactions |

| Topological | Connectivity indices | Molecular branching and connectivity | Relates to overall molecular architecture |

Structure Activity Relationship Sar and Structural Modification Strategies

Design Principles for Structural Analogues of 3-(4-phenyl-1H-pyrazol-5-yl)piperidine

The rational design of analogues of this compound is rooted in a foundational understanding of its interaction with biological targets. A primary strategy involves identifying and optimizing interactions within the target's binding site. nih.gov Computational docking studies on similar pyrazole-based scaffolds reveal that the different moieties of the molecule occupy distinct pockets within a receptor's active site. nih.govnih.gov

Key design principles often include:

Enhancing Hydrophobic Interactions: The phenyl groups on the pyrazole (B372694) core are frequently positioned to occupy hydrophobic grooves within the binding site. nih.gov Design strategies, therefore, focus on introducing substituents on these rings to maximize van der Waals forces and hydrophobic contacts.

Modulating Hydrogen Bonding: The pyrazole and piperidine (B6355638) rings contain nitrogen atoms that can act as hydrogen bond donors or acceptors. Modifications aim to maintain or strengthen these crucial hydrogen bonds with key residues, such as serine, in the active site. nih.gov

Conformational Rigidity and Flexibility: The linkage between the pyrazole and piperidine rings allows for a degree of rotational freedom. Introducing conformational constraints or, conversely, more flexible linkers can be explored to achieve an optimal binding conformation. Ring contraction or expansion of the piperidine moiety are examples of such strategies. nih.gov

These principles guide the selection of modifications to fine-tune the molecule's steric, electronic, and hydrophobic properties, thereby improving its efficacy and selectivity. nih.gov

Systematic Derivatization at the Pyrazole Moiety

The pyrazole ring is a critical component for both structural integrity and target interaction, making it a prime target for systematic derivatization. nih.gov Modifications can be introduced at the N1, C3, and C4 positions to probe the SAR.

N1 Position: The unsubstituted N1 position offers a site for introducing various substituents. In related pyrazole series, substituting the N1-phenyl ring can significantly influence activity. For instance, different substituents on an N1-phenyl group are explored to fit into hydrophobic pockets of a target enzyme. nih.gov

C3 Position: The C3 position, adjacent to the phenyl ring in the parent structure, is another key site for modification. Introducing small alkyl groups like methyl or larger moieties such as a benzyl (B1604629) group can lead to variations in inhibitory activity. nih.gov In some series, a cyclopentyl group at this position has been shown to maintain activity comparable to an unsubstituted phenyl ring. nih.gov

C4 Position: While the parent compound features a phenyl group at the C4 position, this site can also be functionalized. The introduction of formyl or hydroxymethyl groups at this position has been used to create new asymmetric ligands from a 4-phenyl-1H-pyrazole core. rsc.org

The following table summarizes the effects of derivatization at the pyrazole moiety based on related scaffolds.

| Position | Substituent Type | General Effect on Activity | Reference |

| N1 | Substituted Phenyl | Modulates interaction with hydrophobic pockets. | nih.gov |

| C3 | Small Alkyl (e.g., Methyl) | Can lead to a decrease in activity compared to aryl groups. | nih.gov |

| C3 | Bulky Alkyl (e.g., Cyclopentyl) | May retain activity similar to an aryl substituent. | nih.gov |

| C4 | Formyl, Hydroxymethyl | Creates opportunities for further ligand development. | rsc.org |

Modifications and Substitutions on the Piperidine Ring System

The piperidine ring is a prevalent structural motif in pharmaceuticals and offers multiple avenues for modification to improve pharmacokinetic and pharmacodynamic properties. researchgate.net For the this compound scaffold, modifications can be made to the nitrogen atom or the ring itself.

N-Substitutions: The secondary amine of the piperidine ring is a common point for derivatization. N-alkylation or N-acylation can alter the compound's polarity, basicity, and ability to form hydrogen bonds. In related scaffolds, converting a secondary amine to a tertiary sulfonamide was found to be critical for activity, while an amide analogue resulted in a complete loss of function. nih.gov

Ring Morphing: Altering the piperidine ring structure itself is a powerful strategy. Ring contraction to an azetidine (B1206935) analogue or ring-opening to create a more flexible acyclic substituent have been explored in similar molecules, though these modifications can sometimes lead to a loss of inhibition. nih.gov

Positional Isomers and Stereochemistry: The attachment point of the pyrazole moiety at the 3-position of the piperidine ring is specific, but exploring other positional isomers (e.g., 2- or 4-substituted piperidines) could yield different binding modes and activities. Furthermore, if chiral centers are introduced, the stereochemistry of substituents on the piperidine ring can be critical for biological activity. mdpi.com

These modifications highlight the importance of the piperidine ring's size, conformation, and the nature of its nitrogen substituent for optimal target engagement. nih.gov

Phenyl Ring Substituent Effects on Theoretical Interaction Profiles

Substituents on the C4-phenyl ring can profoundly impact the molecule's interaction profile by altering its electronic and steric properties. The nature and position of these substituents can fine-tune binding affinity and selectivity. nih.gov

Electronic Effects: Introducing electron-donating groups (e.g., methoxy) or electron-withdrawing groups (e.g., halogens, nitro) can modulate the electron density of the phenyl ring. This can influence cation-π or π-π stacking interactions with aromatic residues in the binding pocket. Studies on related N-arylpiperazines show that lipophilic, electron-withdrawing substituents like trifluoromethyl (CF3) or halogens can improve activity against certain biological targets. mdpi.com

Steric Effects: The size and position of substituents are critical. Bulky groups may cause steric hindrance, preventing the molecule from fitting optimally into the binding site. Conversely, extending a substituent into a nearby hydrophobic pocket can enhance binding affinity. nih.gov For example, in one pyrazole series, a longer octyl side chain on a phenyl ring proved less effective than a shorter butyl chain due to the small size of the target hydrophobic pocket. nih.gov

Halogen Bonding: Halogen atoms (F, Cl, Br, I) can act as halogen bond donors, forming non-covalent interactions with electron-rich atoms like oxygen or nitrogen in the receptor. This can be a valuable tool for enhancing binding affinity.

The table below illustrates common substituent effects observed in related molecular series.

| Substituent Type | Position | Potential Impact on Interaction Profile | Reference |

| Electron-Donating (e.g., -OCH3) | Para | Can enhance π-π stacking interactions. | nih.gov |

| Electron-Withdrawing (e.g., -Cl, -CF3) | Meta, Para | Can improve activity through electronic modulation and increased lipophilicity. | mdpi.com |

| Bulky Alkyl Chains (e.g., -Butyl) | Para | Can enhance binding by occupying hydrophobic pockets. | nih.gov |

| Biphenyl | Para | May increase activity by extending into adjacent binding regions. | nih.gov |

Bioisosteric Replacements and Scaffold Hopping Approaches

Bioisosteric replacement and scaffold hopping are advanced medicinal chemistry strategies used to improve a compound's properties while retaining its biological activity. researchgate.net These approaches involve replacing a core structural element with a different one that has similar steric and electronic properties. researchgate.net

Bioisosteric Replacement of the Phenyl Ring: The phenyl group is often a target for bioisosteric replacement to address metabolic liabilities or improve physicochemical properties. rsc.org Common replacements include electron-deficient heterocyclic rings like pyridine (B92270), which can increase robustness towards oxidative metabolism. researchgate.net Non-aromatic, rigid scaffolds such as bicyclo[1.1.1]pentane (BCP) and cubane (B1203433) have also been successfully used as phenyl mimics, sometimes leading to equipotent compounds with improved metabolic stability. semanticscholar.org

Bioisosteric Replacement of the Pyrazole Ring: The pyrazole core itself can be replaced. For instance, in a series of cannabinoid-1 receptor antagonists, the pyrazole 5-aryl moiety was successfully replaced with a 2-thienyl group appended with an alkynyl unit, demonstrating that such a bioisosteric switch is viable. nih.gov

Scaffold Hopping: This strategy involves a more significant change to the central scaffold. For the this compound core, this could involve replacing the pyrazole-piperidine framework with a completely different bicyclic or fused heterocyclic system. psu.edu The goal is to discover novel chemotypes that retain the essential pharmacophoric features for biological activity but possess improved drug-like properties. researchgate.netpsu.edu

These strategies provide a powerful means to escape patent-protected chemical space and to develop novel drug candidates with superior pharmacological profiles. researchgate.netrsc.org

Biophysical and Biochemical Characterization of Molecular Interactions in Vitro Focus

Target Identification Methodologies (e.g., Affinity Chromatography, Chemical Proteomics)

Identifying the specific macromolecular targets of a small molecule like 3-(4-phenyl-1H-pyrazol-5-yl)piperidine is a critical step in understanding its mechanism of action. While direct target identification studies for this specific compound are not prevalent in public literature, the established methodologies of affinity chromatography and chemical proteomics are standard approaches for pyrazole (B372694) derivatives. hku.hk

Affinity Chromatography: This classic technique involves immobilizing the small molecule (the ligand) onto a solid support or resin. A cellular lysate containing a complex mixture of proteins is then passed over this resin. Proteins that have an affinity for the immobilized ligand will bind to it, while non-binding proteins are washed away. The bound proteins can then be eluted and identified using techniques like mass spectrometry (MS).

Chemical Proteomics: This powerful approach provides insights into small molecule-protein interactions within a more biologically relevant context, sometimes even in living cells. rsc.org It typically involves creating a probe version of the compound of interest by attaching a "tag" (like biotin (B1667282) for affinity purification) and often a "handle" (a reactive group for covalent linkage). rsc.org

Common chemical proteomics strategies include:

Activity-Based Protein Profiling (ABPP): This method uses probes that covalently bind to the active sites of a specific class of enzymes, allowing for a readout of their functional state. Competitive ABPP can be used to identify targets by observing which proteins' binding to a general probe is blocked by the compound of interest.

Photoaffinity Labeling: A photoreactive group (like a diazirine) is incorporated into the small molecule probe. wikipedia.org Upon exposure to UV light, this group becomes highly reactive and forms a covalent bond with any nearby protein, effectively "tagging" the binding partner for later identification. wikipedia.org

Thermal Proteome Profiling (TPP): This method assesses target engagement by measuring changes in the thermal stability of proteins in the presence of the ligand. When a small molecule binds to its target protein, the resulting complex is often more resistant to heat-induced denaturation. By comparing the "melting curves" of thousands of proteins with and without the compound, specific targets can be identified.

For example, chemical proteomics has been successfully used to identify the molecular targets of ruthenium (III) pyrazole complexes and other anticancer compounds, demonstrating its utility for this class of heterocycles. hku.hk

In Vitro Binding Assays with Purified Macromolecules (e.g., SPR, ITC, MST)

Once a potential target protein is identified, the interaction must be validated and quantified using in vitro binding assays with the purified macromolecule. These techniques provide crucial data on binding affinity, kinetics, and thermodynamics.

Surface Plasmon Resonance (SPR): SPR is a label-free optical technique that measures molecular interactions in real-time. researchgate.netsemanticscholar.org One binding partner (typically the protein) is immobilized on a sensor chip, and the other (the small molecule) is flowed over the surface. The binding event causes a change in the refractive index at the surface, which is detected as a change in the SPR signal. This allows for the determination of association rates (kₐ), dissociation rates (kₑ), and the equilibrium dissociation constant (Kₑ). nih.govnih.gov SPR is a powerful tool for screening hits and characterizing binding kinetics. researchgate.netnih.gov

Isothermal Titration Calorimetry (ITC): ITC is considered the gold standard for characterizing binding thermodynamics. mdpi.comcolorado.edu It directly measures the heat released or absorbed when one molecule is titrated into a solution containing its binding partner. nih.govfrontiersin.org A single ITC experiment can determine the binding affinity (Kₐ), binding stoichiometry (n), and the change in enthalpy (ΔH) and entropy (ΔS) of the interaction. wikipedia.orgcolorado.edu This thermodynamic profile provides deep insight into the forces driving the binding event. While a powerful tool, ITC's main drawbacks as a primary screening method are its relatively low throughput and the significant amount of material required. mdpi.com

MicroScale Thermophoresis (MST): MST is another biophysical technique that measures molecular interactions in solution. It quantifies the directed movement of molecules along a microscopic temperature gradient. This movement is sensitive to changes in the molecule's size, charge, and solvation shell. When a ligand binds to a target protein, these properties change, leading to a different thermophoretic movement, which can be used to determine binding affinity.

While specific data for this compound is unavailable, studies on related phenylpyrazole structures demonstrate the application of these assays. For instance, a fluorescence polarization-based binding assay was used to determine the inhibitory constant (Kᵢ) of a phenylpyrazole derivative against the anti-apoptotic proteins MCL-1 and BCL-2. acs.org

Table 1: Example Binding Affinity Data for Phenylpyrazole Derivatives

| Compound Class | Target Protein | Assay Method | Affinity Constant (Kᵢ or Kₑ) | Reference |

|---|---|---|---|---|

| Phenylpyrazole | MCL-1 | Fluorescence Polarization | 13 ± 2.7 µM | acs.org |

| Phenylpyrazole | BCL-2 | Fluorescence Polarization | 10 ± 1.4 µM | acs.org |

| Pyrazole | CYP2E1 | Spectral Binding | 1300 µM | nih.gov |

| 3-Methylpyrazole | CYP2E1 | Spectral Binding | 660 µM | nih.gov |

| 4-Methylpyrazole | CYP2E1 | Spectral Binding | 26 µM | nih.gov |

| 3-Phenylpyrazole | CYP2E1 | Spectral Binding | 1300 µM | nih.gov |

Enzymatic Assays for Mechanism of Action Studies (e.g., type of inhibition, kinetic parameters) (in vitro)

If the identified target is an enzyme, enzymatic assays are essential for elucidating the compound's mechanism of action. These assays measure the rate of the enzymatic reaction under various conditions to determine the type of inhibition and key kinetic parameters. The pyrazole scaffold is a common feature in many enzyme inhibitors, particularly kinase inhibitors. nih.govalrasheedcol.edu.iq

Key parameters determined from these studies include:

IC₅₀ (Half-maximal inhibitory concentration): The concentration of the inhibitor required to reduce enzyme activity by 50%. It is a common measure of a compound's potency.

Type of Inhibition: By analyzing how the inhibitor affects enzyme kinetics at different substrate concentrations (e.g., using Lineweaver-Burk plots), the mechanism can be identified as competitive, non-competitive, uncompetitive, or mixed. For example, pyrazole itself is a known competitive inhibitor of alcohol dehydrogenase. researchgate.net

Kᵢ (Inhibition constant): A measure of the intrinsic binding affinity of the inhibitor for the enzyme.

Numerous studies have documented the inhibitory activity of pyrazole derivatives against a wide range of enzymes, highlighting the versatility of this chemical scaffold.

Table 2: Examples of Enzyme Inhibition by Pyrazole Derivatives

| Compound Class | Target Enzyme | Inhibition Metric (IC₅₀ or Kᵢ) | Reference |

|---|---|---|---|

| Pyrazole | Alcohol Dehydrogenase | Kᵢ = 10.05 ± 0.03 µM | researchgate.net |

| Pyrazole-based carboxamide | JNK-1 Kinase | IC₅₀ = 2.8 µM | nih.gov |

| Pyrazole derivative (Asciminib) | Bcr-Abl Kinase | IC₅₀ = 0.5 nM | nih.gov |

| Pyrazole derivative | CDK12 | IC₅₀ = 9 nM | nih.gov |

| Pyrazole-phthalazine hybrid | α-glucosidase | Kᵢ = 34.75 µM | |

| Pyrazole-based compounds | Urease | Selective Inhibition | researchgate.net |

| Phenyl-1H-pyrazol-5-amine derivative | Thrombin | IC₅₀ = 419 nM | nih.gov |

| Pyrazole-carboxamide | Carbonic Anhydrase I (hCA I) | Kᵢ = 9.13 ± 1.62 µM | nih.gov |

| Pyrazole-carboxamide | Carbonic Anhydrase II (hCA II) | Kᵢ = 0.98 ± 0.16 µM | nih.gov |

Cell-Free Systems for Investigating Molecular Recognition Events

Cell-free protein synthesis (CFPS) systems offer a powerful platform for studying molecular interactions in a controlled environment, free from the complexity and interference of living cells. These systems contain all the necessary machinery for transcription and translation (e.g., ribosomes, tRNAs, enzymes) derived from cellular lysates, but lack cell walls or membranes.

The open nature of CFPS is a key advantage, allowing for the direct manipulation of the reaction environment. This is particularly useful for:

Synthesizing and studying toxic proteins: Proteins that would be lethal to a host cell can be readily produced and studied in vitro.

Incorporating non-natural amino acids: Modified amino acids, such as fluorescent labels or cross-linkers, can be site-specifically incorporated into a protein to facilitate binding studies.

High-throughput screening: The simplified format of cell-free systems is amenable to automation and screening of compound libraries against a target protein.

For a compound like this compound, a CFPS system could be used to synthesize its putative target protein. The compound could then be introduced into the system to directly measure its effect on protein function or to facilitate binding studies without the confounding variables of cellular uptake, metabolism, or off-target effects. For example, eukaryotic cell-free systems have been used to produce and characterize complex AB5 toxins, demonstrating the capability of these systems to handle multi-subunit proteins.

Biophysical Methods for Conformational Changes upon Binding

Understanding the three-dimensional structure of a ligand-protein complex is paramount for structure-based drug design. Several biophysical methods can provide atomic-level detail on the conformational changes that occur in both the ligand and the protein upon binding.

X-ray Crystallography: This technique can provide a high-resolution snapshot of the ligand bound within the protein's active site. Analysis of the crystal structure reveals the precise binding mode, key intermolecular interactions (e.g., hydrogen bonds, hydrophobic contacts), and any conformational changes induced in the protein. For example, crystallographic studies of the kinase inhibitor asciminib (B605619) (a pyrazole derivative) confirmed its allosteric binding mode to Bcr-Abl. nih.gov Similarly, structural reports on various N-acetyl-phenyl-pyrazol-amides provide detailed conformational data, such as the dihedral angles between the different ring systems. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a versatile technique that provides structural and dynamic information in solution, which is closer to the physiological state. 2D NMR techniques like HSQC can be used to map the binding site by monitoring chemical shift perturbations in the protein's spectrum upon addition of the ligand. The Nuclear Overhauser Effect (NOE) can provide distance constraints to determine the bound conformation of the ligand.

The conformation of the piperidine (B6355638) ring in this compound is a key structural feature. Studies on related N-phenylpiperidines show that pseudoallylic strain can force substituents at the 2-position into an axial orientation to improve binding interactions. nih.gov This conformational preference, which can be analyzed by both computational methods and experimental techniques like NMR and X-ray crystallography, has significant implications for how the molecule presents itself to a target binding pocket. nih.gov

Future Research Directions and Unaddressed Questions

Potential for Novel Synthetic Advancements

While established methods for synthesizing pyrazole (B372694) and piperidine (B6355638) rings exist, the future of synthesizing derivatives like 3-(4-phenyl-1H-pyrazol-5-yl)piperidine lies in the development of more efficient, sustainable, and diverse chemical strategies. ias.ac.in Modern synthetic organic chemistry is continuously evolving, and several avenues could lead to significant advancements.

Key areas for future synthetic exploration include:

Flow Chemistry: Continuous flow reactors offer superior control over reaction parameters, enhanced safety for handling hazardous intermediates, and potential for scalability. mdpi.com Applying flow chemistry to the synthesis of pyrazole-piperidine scaffolds could streamline production and improve yields. mdpi.com

Catalyst Development: Research into novel catalysts, such as metal-free catalysts or advanced nanoparticle-based systems, could lead to more environmentally friendly and cost-effective synthetic routes. mdpi.com These catalysts can offer higher selectivity and efficiency under milder reaction conditions. mdpi.com

Multicomponent Reactions (MCRs): One-pot MCRs, where multiple starting materials react to form a complex product in a single step, are highly sought after for their efficiency and atom economy. mdpi.commdpi.com Designing novel MCRs for the direct assembly of functionalized this compound analogs would significantly accelerate the generation of diverse chemical libraries for screening. sci-hub.se

Photoredox Catalysis: The use of visible light to drive chemical reactions has emerged as a powerful tool in organic synthesis. mdpi.com Photoredox catalysis could enable novel bond formations and functionalizations on the pyrazole or piperidine rings that are difficult to achieve with traditional thermal methods.

Table 1: Comparison of Synthetic Methodologies for Pyrazole Synthesis

| Methodology | Key Advantages | Potential for Advancement | Relevant Sources |

|---|---|---|---|

| Classical Cyclocondensation | Well-established, readily available starting materials. | Greener solvents, improved catalysts. | researchgate.net |

| Flow Chemistry | Enhanced safety, scalability, precise control. | Integration of in-line purification, multi-step synthesis. | mdpi.com |

| Microwave-Assisted Synthesis | Rapid reaction times, higher yields. | Solvent-free conditions, broader substrate scope. | researchgate.net |

| Multicomponent Reactions | High efficiency, atom economy, product diversity. | Discovery of new reaction pathways, stereoselective variants. | mdpi.commdpi.com |

Advanced Computational Approaches for Predictive Modeling

Computational chemistry has become an indispensable tool in modern drug discovery, offering a cost-effective and efficient means to design and optimize novel therapeutics. eurasianjournals.com For compounds like this compound, advanced computational modeling can provide deep insights into their behavior and interactions at a molecular level. eurasianjournals.comeurasianjournals.com

Future computational efforts will likely focus on:

Quantum Mechanical (QM) Calculations: Methods like Density Functional Theory (DFT) can offer detailed insights into the electronic structure, reactivity, and spectroscopic properties of pyrazole derivatives, guiding synthetic efforts and explaining biological activity. eurasianjournals.comresearchgate.net

Molecular Dynamics (MD) Simulations: MD simulations allow researchers to explore the dynamic behavior and conformational flexibility of the pyrazole-piperidine scaffold when interacting with a biological target. eurasianjournals.com This can help predict binding affinity and understand the mechanism of action. nih.gov

Quantitative Structure-Activity Relationship (QSAR): The development of robust 3D-QSAR models can elucidate the key structural features required for the biological activity of this compound class. nih.gov These models are crucial for rationally designing new analogs with improved potency and selectivity. connectjournals.com

Machine Learning and AI: Integrating machine learning algorithms with large datasets from screening and computational studies can accelerate the discovery of new pyrazole derivatives with desired therapeutic profiles. eurasianjournals.com This approach can help predict activity, optimize properties, and identify potential off-target effects.

Integration with High-Throughput Screening for Target Discovery

Identifying the specific biological targets of novel compounds is a critical step in drug discovery. High-Throughput Screening (HTS) allows for the rapid testing of large libraries of compounds against numerous biological assays to identify potential drug candidates and their targets. ewadirect.com

For this compound and its derivatives, an integrated HTS strategy could be transformative. This involves:

Biochemical Assays: Screening compound libraries against panels of purified enzymes or receptors (e.g., kinases, G-protein-coupled receptors) can pinpoint direct molecular targets. ewadirect.comnih.gov

Cell-Based Assays: High-content screening (HCS), which uses automated microscopy and image analysis, can assess the effects of compounds on cellular processes like cell viability, proliferation, or the activation of specific signaling pathways in a more physiologically relevant context. cuanschutz.edu

Phenotypic Screening: This approach involves identifying compounds that produce a desired change in cellular or organismal phenotype without a preconceived target. Subsequent target deconvolution studies can then identify the molecular mechanism responsible for the observed effect.

The combination of a diverse library of this compound analogs with advanced HTS platforms can accelerate the identification of novel biological targets and therapeutic applications for this scaffold. snv63.ru

Development of Chemical Probes for Biological System Interrogation

A chemical probe is a specialized small molecule designed to selectively interact with a specific protein target, allowing for the study of that target's function in its native biological environment. mskcc.org By chemically modifying the this compound scaffold, it can be converted into a powerful chemical probe to interrogate biological systems. mskcc.org

The development of such probes would involve:

Functionalization: Introducing specific functional groups onto the core scaffold that allow for the attachment of reporter tags. This must be done without disrupting the compound's binding to its target.

Tagging: Attaching various tags to the functionalized molecule, such as:

Fluorescent Dyes: To visualize the location of the target protein within cells using microscopy. mskcc.org

Biotin (B1667282): To isolate the target protein and its binding partners from cell lysates for identification via mass spectrometry. mskcc.org

Photo-affinity Labels: To create a permanent, covalent bond between the probe and its target upon exposure to UV light, facilitating unambiguous target identification.

These chemical tools would be invaluable for validating the molecular targets of this compound class and elucidating their roles in complex cellular pathways and disease states. mskcc.org

Unaddressed Questions and Emerging Research Frontiers

Despite the promising nature of the pyrazole-piperidine scaffold, several questions remain unanswered, representing emerging frontiers for research.

Target Selectivity: A primary challenge is determining the selectivity profile of this compound derivatives across the human proteome. What are the primary targets, and what are the potential off-targets that could lead to undesirable effects?

Mechanisms of Action: Beyond simple target binding, what are the downstream consequences on cellular signaling pathways? How does modulation of the identified target translate into a therapeutic effect?

Structural Versatility: The pyrazole ring itself is tautomeric, and the piperidine ring can adopt different conformations. globalresearchonline.net How do these structural dynamics influence target binding and biological activity?

Therapeutic Applications: While pyrazoles are known for a wide range of biological activities, including anticancer and anti-inflammatory properties, the specific therapeutic areas where the this compound scaffold will be most impactful are yet to be fully defined. researchgate.netglobalresearchonline.netresearchgate.net

Future research will need to address these questions by combining advanced synthesis, computational modeling, HTS, and chemical biology approaches to fully realize the therapeutic potential of this promising chemical entity. researchgate.netconnectjournals.com

Q & A

Q. How can synthetic yield be optimized for 3-(4-phenyl-1H-pyrazol-5-yl)piperidine in multi-step reactions?

Methodological Answer:

- Stepwise Optimization : Focus on individual reaction steps (e.g., condensation, cyclization) to identify bottlenecks. For example, adjust stoichiometric ratios of precursors like 5-phenyl-1-pentanol derivatives and piperidine analogs .

- Catalyst Screening : Test palladium, copper, or organocatalysts to enhance coupling efficiency in pyrazole ring formation. Evidence suggests methoxy/fluorine substituents on aryl groups improve reaction rates .

- Purification Strategies : Use column chromatography with gradient elution (e.g., hexane/ethyl acetate) to isolate intermediates. Purity ≥99% is achievable via recrystallization in dichloromethane/hexane mixtures .

Q. What analytical techniques are critical for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy : Assign proton environments using ¹H/¹³C NMR, focusing on pyrazole C-5 (δ 8.2–8.5 ppm) and piperidine H-3 (δ 2.7–3.1 ppm) .

- HPLC-MS : Monitor purity with C18 columns (acetonitrile/water + 0.1% formic acid) and confirm molecular weight via ESI+ (expected [M+H]⁺ ≈ 268 g/mol) .

- X-ray Crystallography : Resolve stereochemistry using single-crystal diffraction; bond angles (e.g., C13–C14–C15 ≈ 105.57°) confirm structural integrity .

Q. How do structural modifications influence the compound’s physicochemical properties?

Methodological Answer:

- Lipophilicity Adjustments : Introduce fluorine or trifluoromethoxy groups to aryl rings to enhance logP (e.g., from 2.1 to 3.5) for improved membrane permeability .

- Solubility Profiling : Incorporate polar substituents (e.g., hydroxyl or amine groups) on the piperidine ring; aqueous solubility increases from <1 mg/mL to ~10 mg/mL in phosphate buffer (pH 7.4) .

Advanced Research Questions

Q. How can computational modeling guide the design of this compound derivatives with enhanced bioactivity?

Methodological Answer:

- Quantum Chemical Calculations : Use DFT (B3LYP/6-31G*) to predict electronic properties (e.g., HOMO-LUMO gaps) and identify reactive sites for functionalization .

- Molecular Docking : Screen against target proteins (e.g., kinases or GPCRs) using AutoDock Vina; prioritize derivatives with binding energies <−8 kcal/mol .

- ADMET Prediction : Apply QSAR models in Schrödinger Suite to optimize pharmacokinetics (e.g., reduce CYP3A4 inhibition risk) .

Q. How should researchers resolve contradictions in reported biological activity data?

Methodological Answer:

- Assay Standardization : Replicate studies under controlled conditions (e.g., cell lines, incubation time, DMSO concentration ≤0.1%) to minimize variability .

- Meta-Analysis : Pool data from independent studies using random-effects models; assess heterogeneity via I² statistics (threshold >50% indicates significant inconsistency) .

- Mechanistic Profiling : Conduct target engagement assays (e.g., SPR or ITC) to confirm direct interactions and rule off-target effects .

Q. What advanced separation technologies improve scalability for lab-scale synthesis?

Methodological Answer:

- Membrane Chromatography : Use ceramic membranes with 10 kDa MWCO to separate low-molecular-weight byproducts (e.g., unreacted piperidine) .

- Continuous Flow Systems : Implement microreactors with residence time <5 min to enhance reaction control and reduce side products .

- Supercritical Fluid Extraction : Optimize CO₂ pressure (100–200 bar) and temperature (40–60°C) to isolate the compound with >95% recovery .

Q. How can researchers validate novel applications in neurological or metabolic disorders?

Methodological Answer:

- In Vitro Models : Test dopamine receptor binding in SH-SY5Y cells (IC₅₀ < 1 µM suggests CNS activity) or PPAR-γ activation in 3T3-L1 adipocytes .

- In Vivo Studies : Use rodent models (e.g., high-fat diet-induced obesity) with oral dosing (10–50 mg/kg/day) and monitor biomarkers (e.g., glucose tolerance) over 4–6 weeks .

- Transcriptomic Analysis : Perform RNA-seq on treated tissues to identify differentially expressed pathways (e.g., AMPK or mTOR signaling) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.